molecular formula C9H10ClNO2 B4795474 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine

1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine

Cat. No.: B4795474
M. Wt: 199.63 g/mol
InChI Key: UPFOSYIWNBTWRL-UHFFFAOYSA-N
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Description

1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine is an organic compound with the molecular formula C9H10ClNO2. It belongs to the class of benzodioxins, which are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine typically involves the reaction of 6-chloro-1,3-benzodioxole with a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine
  • 1-(6-Bromo-4H-1,3-benzodioxin-8-yl)methanamine
  • 1-(6-Iodo-4H-1,3-benzodioxin-8-yl)methanamine

Comparison: Compared to its analogs, 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The different halogen atoms in similar compounds can lead to variations in their chemical and physical properties, making each compound suitable for specific applications .

Properties

IUPAC Name

(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFOSYIWNBTWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CN)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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